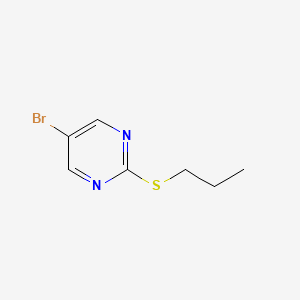

5-Bromo-2-(propylthio)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-(propylthio)pyrimidine is a chemical compound with the molecular formula C7H9BrN2S . It has a molecular weight of 233.13 g/mol . The IUPAC name for this compound is 5-bromo-2-(propylsulfanyl)pyrimidine .

Synthesis Analysis

The synthesis of 5-Bromo-2-(propylthio)pyrimidine or related compounds often involves nucleophilic displacement reactions . For instance, 5-bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . Another synthesis method involves the condensation of pyrimidine amine derivative with cyclopentyl derivative in ethylene glycol .Molecular Structure Analysis

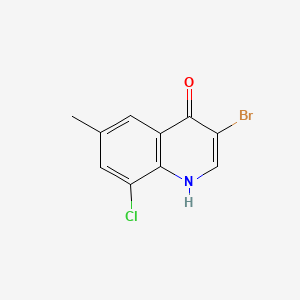

The molecular structure of 5-Bromo-2-(propylthio)pyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. It also has a bromine atom attached at the 5th position and a propylthio group attached at the 2nd position .Chemical Reactions Analysis

5-Bromo-2-(propylthio)pyrimidine can undergo various chemical reactions. For example, it can participate in rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It can also undergo direct metallation with lithium diisopropylamide .Physical And Chemical Properties Analysis

5-Bromo-2-(propylthio)pyrimidine has a density of 1.5±0.1 g/cm³, a boiling point of 305.1±15.0 °C at 760 mmHg, and a flash point of 138.3±20.4 °C . It has a molar refractivity of 52.0±0.4 cm³, a polar surface area of 51 Ų, and a molar volume of 152.2±5.0 cm³ .Applications De Recherche Scientifique

Chemical Properties and Synthesis

“5-Bromo-2-(propylthio)pyrimidine” is a chemical compound with the molecular formula C7H9BrN2S . It has a molecular weight of 233.13 . This compound is often used in chemical synthesis .

Antiviral Applications

5-halopyrimidine nucleosides, such as 5-Bromo-2’-deoxyuridine, have been found to be of interest for their antiviral properties . They show in vivo antiviral activity through their incorporation into the DNA of replicating cells as a structural analogue of thymidine .

Antineoplastic Applications

5-halopyrimidine nucleosides have also been found to have antineoplastic properties . This makes them potentially useful in the treatment of certain types of cancer .

Diagnostic Oncology

Radiolabeled 5-bromo- and 5-iodo-pyrimidine nucleoside analogues have been tested for their potential in diagnostic oncology . This involves using these compounds to help visualize and diagnose cancerous tumors .

Nucleophilic Displacement Reactions

5-Bromopyrimidine, a related compound, has been studied for its behavior in nucleophilic displacement reactions under microwave irradiation . This research could potentially extend to “5-Bromo-2-(propylthio)pyrimidine” as well .

Direct Metallation

5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . This reaction could potentially be applicable to “5-Bromo-2-(propylthio)pyrimidine”, providing a method for further functionalization .

Safety and Hazards

5-Bromo-2-(propylthio)pyrimidine is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Mécanisme D'action

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

5-Bromo-2-(propylthio)pyrimidine, like other pyrimidine derivatives, likely interacts with its targets through a process of nucleophilic displacement . This involves the compound binding to its target, causing a change in the target’s structure or function .

Biochemical Pathways

Given the compound’s structural similarity to other pyrimidine derivatives, it may be involved in pathways related to nucleotide synthesis and metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 5-Bromo-2-(propylthio)pyrimidine . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.

Propriétés

IUPAC Name |

5-bromo-2-propylsulfanylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2S/c1-2-3-11-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVQSUAMCUMXGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681092 |

Source

|

| Record name | 5-Bromo-2-(propylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199773-23-3 |

Source

|

| Record name | 5-Bromo-2-(propylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)

![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)